N-(1-Butyl-1H-pyrazol-3-yl)-N-hexylcyclopropanecarboxamide
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Overview
Description
N-(1-Butyl-1H-pyrazol-3-yl)-N-hexylcyclopropanecarboxamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological and chemical properties, making them valuable in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of N-(1-Butyl-1H-pyrazol-3-yl)-N-hexylcyclopropanecarboxamide typically involves the reaction of 1-butyl-1H-pyrazole-3-carboxylic acid with hexylamine and cyclopropanecarbonyl chloride. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
N-(1-Butyl-1H-pyrazol-3-yl)-N-hexylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the cyclopropane moiety are replaced with other substituents.
Scientific Research Applications
N-(1-Butyl-1H-pyrazol-3-yl)-N-hexylcyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(1-Butyl-1H-pyrazol-3-yl)-N-hexylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
N-(1-Butyl-1H-pyrazol-3-yl)-N-hexylcyclopropanecarboxamide can be compared with other pyrazole derivatives such as N-(1-Butyl-1H-pyrazol-3-yl)-N-methylcyclopropanecarboxamide and N-(1-Butyl-1H-pyrazol-3-yl)-N-phenylcyclopropanecarboxamide. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
62399-95-5 |
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Molecular Formula |
C17H29N3O |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(1-butylpyrazol-3-yl)-N-hexylcyclopropanecarboxamide |
InChI |
InChI=1S/C17H29N3O/c1-3-5-7-8-13-20(17(21)15-9-10-15)16-11-14-19(18-16)12-6-4-2/h11,14-15H,3-10,12-13H2,1-2H3 |
InChI Key |
XDKZPZZSDHOAJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C1=NN(C=C1)CCCC)C(=O)C2CC2 |
Origin of Product |
United States |
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